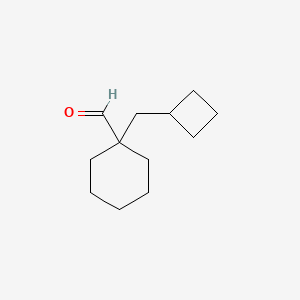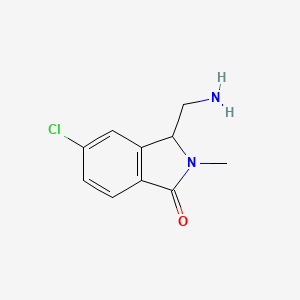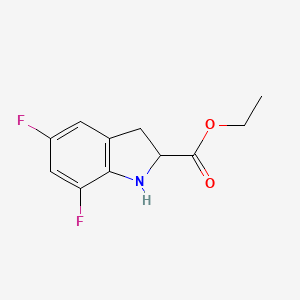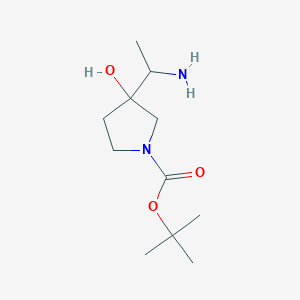
tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate: is a compound of interest in medicinal chemistry and organic synthesis. It features a pyrrolidine ring substituted with an aminoethyl group, a hydroxyl group, and a tert-butyl carbamate protecting group. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Protection with tert-Butyl Carbamate: The final step involves protecting the amino group with a tert-butyl carbamate group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, such as a ketone or aldehyde.
Reduction: The carbonyl group can be reduced back to a hydroxyl group or further to an alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Protection/Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Protection/Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrrolidine derivatives.
Protection/Deprotection: Formation of free amines.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: Used as a building block in the synthesis of complex organic molecules.
Protecting Group Chemistry: The tert-butyl carbamate group is commonly used to protect amines during multi-step synthesis.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Ligand Design: Used in the design of ligands for receptor binding studies.
Medicine:
Drug Development: Investigated as a potential lead compound in drug discovery programs.
Prodrug Design: The tert-butyl carbamate group can be used to enhance the stability and bioavailability of drug candidates.
Industry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
作用機序
The mechanism of action of tert-Butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The aminoethyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
tert-Butyl 3-(1-aminoethyl)-3-hydroxyproline-1-carboxylate: Similar structure but with a proline ring instead of a pyrrolidine ring.
Uniqueness:
Structural Features: The combination of a pyrrolidine ring with an aminoethyl and hydroxyl group makes it unique compared to other similar compounds.
Reactivity: The presence of the tert-butyl carbamate group provides unique reactivity patterns, especially in protection and deprotection chemistry.
Applications: Its versatility in various fields, including chemistry, biology, medicine, and industry, highlights its uniqueness and broad applicability.
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8(12)11(15)5-6-13(7-11)9(14)16-10(2,3)4/h8,15H,5-7,12H2,1-4H3 |
InChIキー |
XZBPOVCWLYLDAG-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CCN(C1)C(=O)OC(C)(C)C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



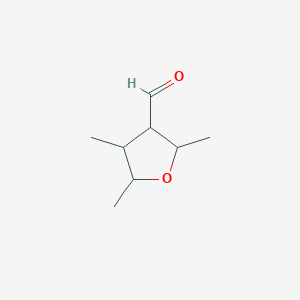
![tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13247416.png)
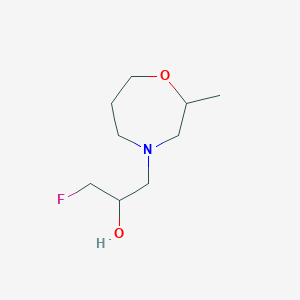
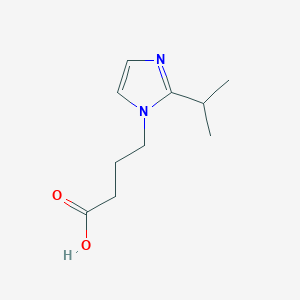
![4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile](/img/structure/B13247443.png)
![Octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13247455.png)
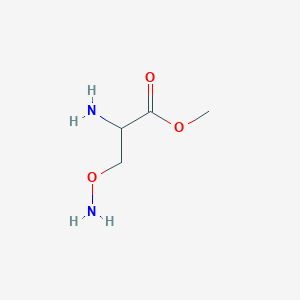

![(1-Methoxypropan-2-YL)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247485.png)

